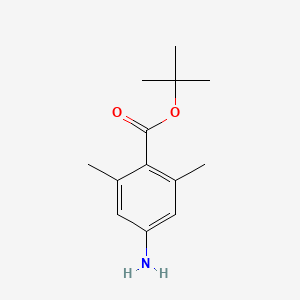

tert-Butyl 4-amino-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 4-amino-2,6-dimethylbenzoate |

InChI |

InChI=1S/C13H19NO2/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 |

InChI Key |

XXAAZORUUHPUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Amino 2,6 Dimethylbenzoate and Analogues

Direct Esterification Approaches to tert-Butyl 4-amino-2,6-dimethylbenzoate

Direct esterification methods focus on the reaction of a carboxylic acid with a tert-butyl source to form the corresponding ester. These approaches are fundamental in organic synthesis for the creation of tert-butyl esters, which are valuable as protecting groups and as components of larger molecules.

Esterification of 4-amino-2,6-dimethylbenzoic acid with tert-butanol (B103910)

The direct reaction of 4-amino-2,6-dimethylbenzoic acid with tert-butanol represents a classical approach to forming the tert-butyl ester. This transformation is typically catalyzed by a strong acid, following the principles of Fischer-Speier esterification. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. Due to the steric hindrance of the tert-butyl group, this reaction can be challenging and may require specific catalysts or conditions to proceed efficiently.

A common method for this type of esterification is the Steglich esterification, which utilizes a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is often effective for sterically hindered alcohols and acids.

Table 1: Hypothetical Reaction Conditions for Steglich Esterification

| Parameter | Value |

| Starting Material | 4-amino-2,6-dimethylbenzoic acid |

| Reagent | tert-butanol |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (B109758) (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Transesterification Reactions

Transesterification offers an alternative route to tert-butyl esters, where an existing ester is exchanged for a tert-butyl group. A plausible method involves the reaction of a simpler ester of 4-amino-2,6-dimethylbenzoic acid (e.g., the methyl or ethyl ester) with a tert-butyl source in the presence of a suitable catalyst.

For instance, a process for preparing di-tert-butyl amino esters involves the transesterification of an N-protected acidic amino acid with a tert-butyl compound, such as tert-butyl acetate (B1210297), in the presence of a catalyst like sulfuric acid or methanesulfonic acid. google.com This methodology could be adapted for the synthesis of tert-butyl 4-amino-2,6-dimethylbenzoate, potentially requiring protection of the amino group prior to the transesterification step to avoid side reactions.

Table 2: Potential Catalysts for Transesterification

| Catalyst | Effectiveness |

| Sulfuric Acid (H₂SO₄) | Effective |

| Methanesulfonic Acid (MsOH) | Effective |

| Zinc Chloride (ZnCl₂) | Moderately Effective |

| Titanium Tetrachloride (TiCl₄) | Moderately Effective |

Amination Strategies for Substituted tert-Butyl Benzoates

These strategies involve the introduction of the amino group at the C4 position of a pre-existing tert-butyl 2,6-dimethylbenzoate (B1233830) scaffold. This can be achieved through various modern organic reactions.

Reductive Amination Pathways to the 4-amino Moiety

Reductive amination is a powerful method for forming amines from carbonyl compounds. harvard.edumasterorganicchemistry.comorganic-chemistry.org In a hypothetical pathway to tert-butyl 4-amino-2,6-dimethylbenzoate, a suitable precursor such as tert-butyl 4-oxo-2,6-dimethylcyclohexa-2,5-dienecarboxylate could undergo reaction with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. harvard.edumasterorganicchemistry.com

Buchwald–Hartwig Amination or Related Coupling Reactions on Halogenated Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides or triflates.

A synthetic route to tert-butyl 4-amino-2,6-dimethylbenzoate using this methodology would start with a halogenated precursor, such as tert-butyl 4-bromo-2,6-dimethylbenzoate. This precursor would then be coupled with an ammonia equivalent, or a protected amine source like benzophenone (B1666685) imine, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Table 3: Key Components of a Buchwald-Hartwig Amination

| Component | Example |

| Aryl Halide | tert-Butyl 4-bromo-2,6-dimethylbenzoate |

| Amine Source | Ammonia, Benzophenone imine |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, DPPF, XPhos |

| Base | NaOt-Bu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Functional Group Transformations and Derivatization from Precursors

This approach involves the synthesis of a substituted tert-butyl benzoate (B1203000) with a precursor functional group at the C4 position, which is then converted to the amino group in a subsequent step.

A common and effective strategy is the reduction of a nitro group. The synthesis would begin with the preparation of tert-butyl 2,6-dimethyl-4-nitrobenzoate. The nitro group can then be reduced to the corresponding amine using various reducing agents. A well-established method for this transformation is catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. Other reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be employed for this reduction. This two-step process of nitration followed by reduction is a classic and reliable method for introducing an amino group onto an aromatic ring. researchgate.net

Synthesis via Modification of Methyl 4-amino-2,6-dimethylbenzoate Analogues

One viable route to tert-butyl 4-amino-2,6-dimethylbenzoate is through the transesterification of its corresponding methyl ester. Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In this case, the methoxy (B1213986) group of methyl 4-amino-2,6-dimethylbenzoate would be replaced by a tert-butoxy (B1229062) group from tert-butanol.

This transformation can be catalyzed by acids, bases, or specific enzymes. For sterically hindered esters, base-catalyzed transesterification is often effective. A common method involves reacting the methyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether at ambient temperature. researchgate.net The reaction equilibrium is typically driven in favor of the product by using an excess of the tert-butylating agent or by removing the methanol (B129727) byproduct. Zinc-cluster catalysts have also been shown to be effective for transesterification reactions, promoting the conversion of various functionalized substrates in very good yields under mild conditions. organic-chemistry.org

Table 1: Comparison of Transesterification Catalysts

| Catalyst System | Typical Conditions | Substrate Scope | Key Advantages |

|---|---|---|---|

| Potassium tert-butoxide | Diethyl ether, ambient temp | Aliphatic and aromatic methyl esters | Simple procedure, efficient at room temperature researchgate.net |

| Zinc-Cluster | Refluxing in ethyl acetate | Functionalized alcohols | Mild conditions, selective for O-acetylation over N-acetylation organic-chemistry.org |

| Lanthanum(III) isopropoxide | In situ catalyst preparation | Less reactive esters (e.g., dimethyl carbonate) | Effective for challenging substrates, including secondary and tertiary alcohols researchgate.net |

Introduction of the tert-Butyl Ester Group into Aminobenzoic Acid Scaffolds

Direct esterification of 4-amino-2,6-dimethylbenzoic acid presents a significant challenge due to the steric hindrance caused by the two ortho-methyl groups flanking the carboxylic acid functionality. However, several methods have been developed to introduce the bulky tert-butyl group effectively.

A classic approach involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com This method is widely used for preparing tert-butyl esters of various amino acids. google.com

More recently, a powerful and mild method utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate (t-BuOAc) serving as both the tert-butylating agent and the solvent. organic-chemistry.org This system has been shown to be highly effective for the tert-butylation of a wide range of substrates, including free amino acids and other carboxylic acids, often proceeding much faster and with higher yields than conventional methods. organic-chemistry.org The use of Tf2NH enhances the solubility and reactivity of the amino acid, facilitating a smooth conversion to the desired tert-butyl ester. organic-chemistry.org

Other methods for preparing tert-butyl esters from protected amino acids and tert-butanol have been described using reagents like boron trifluoride diethyl etherate with anhydrous magnesium sulfate. researchgate.net

Table 2: Selected Methods for Direct tert-Butylation of Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Catalyzed Alkylation | Isobutylene, H₂SO₄ or PTSA | Customary method, but can require long reaction times google.com |

| Tf₂NH Catalysis | Tf₂NH, tert-butyl acetate | Fast, high yields, mild conditions, avoids hazardous reagents organic-chemistry.org |

| Boron Trifluoride Etherate | BF₃·OEt₂, MgSO₄, tert-butanol | Effective for protected amino acids researchgate.net |

Ortho-Substitution Strategies and Steric Control in Benzoate Synthesis

The presence and nature of ortho-substituents are critical factors that dictate the synthetic strategy for compounds like tert-butyl 4-amino-2,6-dimethylbenzoate. These groups exert profound steric and electronic effects that must be managed to achieve the desired product.

Regiospecific Preparation of 2,6-Dimethylbenzoates

Achieving the specific 2,6-dimethyl substitution pattern on the benzoate ring requires regioselective synthetic methods. The synthesis often starts from precursors where the substitution pattern is already established or can be directed. For instance, multi-step syntheses can be designed starting from commercially available materials like 4-bromotoluene (B49008). A novel regioselective synthesis for 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene, involves a Heck reaction between 4-bromotoluene and 3-methyl-3-buten-1-ol, followed by reduction and acid-catalyzed cyclization. researchgate.net While this specific example leads to a naphthalene (B1677914) system, the initial steps for controlling the substitution on the benzene (B151609) ring are relevant. The synthesis of the core benzoic acid structure itself can be approached through various aromatic substitution and oxidation reactions, where directing groups are used to ensure the desired regiochemistry before the final functional groups are installed.

Impact of Ortho-Substituents on Synthetic Pathways

The two methyl groups in the ortho positions to the ester group in tert-butyl 4-amino-2,6-dimethylbenzoate create significant steric hindrance. This "ortho effect" has several consequences for synthetic pathways. wikipedia.org

Firstly, it dramatically reduces the rate of acid-catalyzed esterification (A2 mechanism). researchgate.net The bulky substituents prevent the planar alignment of the carboxyl group with the benzene ring, which inhibits resonance stabilization. wikipedia.orgquora.com This steric hindrance makes it difficult for the nucleophilic alcohol to attack the carbonyl carbon. quora.comrsc.org Consequently, reactions involving the carboxylic acid or ester functionality, such as esterification or hydrolysis, often require more forcing conditions or alternative mechanistic pathways. researchgate.netresearchgate.net

Secondly, the steric crowding influences the reactivity of other functional groups on the ring. For electrophilic aromatic substitution reactions, the ortho-methyl groups can direct incoming electrophiles, but their size can also block access to adjacent positions. libretexts.org

Studies on the alkaline hydrolysis of substituted phenyl benzoates have quantitatively demonstrated the steric effect of ortho-substituents, often requiring specific steric parameters (like the Charton steric constants) for accurate kinetic correlations. researchgate.netresearchgate.net Research has also shown that 2,6-disubstitution on benzoic acid can prevent the molecule from interacting effectively with biological transporters, highlighting the profound impact of this substitution pattern on molecular recognition. nih.govresearchgate.net

Table 3: Influence of Ortho-Substituents on Benzoic Acid Properties

| Property | Effect of Ortho-Substitution | Underlying Reason |

|---|---|---|

| Acidity | Increased acidity compared to benzoic acid | Steric hindrance twists the -COOH group out of the ring's plane, inhibiting resonance and stabilizing the carboxylate anion. wikipedia.orgquora.com |

| Esterification Rate | Decreased rate for A2 mechanisms | Steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon. researchgate.netrsc.org |

| Hydrolysis Rate (Ester) | Decreased rate for B2 mechanisms | Steric hindrance hinders the attack of hydroxide (B78521) or water on the carbonyl carbon. researchgate.netresearchgate.net |

Modern Synthetic Techniques Applicable to tert-Butyl 4-amino-2,6-dimethylbenzoate

Advances in chemical synthesis offer new tools for producing complex molecules like tert-butyl 4-amino-2,6-dimethylbenzoate with greater efficiency, safety, and control.

Flow Chemistry Applications in Aromatic Ester Synthesis

Flow chemistry, or continuous processing, is a powerful technique that is highly applicable to the synthesis of aromatic esters. acs.orgscielo.br In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach offers several advantages over traditional batch processing.

Continuous processing enables the use of non-standard reaction conditions, such as high temperatures and pressures, while the reagents remain in the liquid phase. researchgate.netnih.gov These "novel process windows" can accelerate reaction rates and enable transformations that are difficult to achieve in batch. scielo.br For ester synthesis, this can be particularly useful for overcoming the steric hindrance in 2,6-disubstituted substrates.

Furthermore, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. mdpi.com The small reactor volumes enhance heat and mass transfer and improve safety, especially for highly exothermic or hazardous reactions. scielo.brmdpi.com A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems, which proved to be more efficient and versatile than batch methods. rsc.org The ability to telescope multiple reaction steps without intermediate purification is another hallmark of flow chemistry, streamlining complex synthetic sequences. researchgate.net The in-line generation and immediate use of unstable intermediates, which is often challenging in batch, becomes feasible in continuous flow. researchgate.net

Table 4: Advantages of Flow Chemistry in Ester Synthesis

| Feature | Benefit in Ester Synthesis |

|---|---|

| Enhanced Heat/Mass Transfer | Better temperature control, improved safety, higher selectivity. mdpi.com |

| High Temperature/Pressure | Overcomes activation barriers for sterically hindered substrates; accelerates reaction rates. researchgate.netnih.gov |

| Short Residence Times | Increased throughput and productivity. nih.gov |

| Automation & Control | Precise control over stoichiometry and reaction time, leading to higher reproducibility and yields. mdpi.com |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. scielo.br |

Reaction Mechanisms and Kinetic Studies Involving Tert Butyl 4 Amino 2,6 Dimethylbenzoate

Hydrolysis and Saponification Kinetics of 2,6-Dimethylbenzoate (B1233830) Esters

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base. For sterically hindered esters like tert-butyl 4-amino-2,6-dimethylbenzoate, the reaction rates and mechanisms are significantly affected by the bulky substituents adjacent to the carbonyl group.

Acid-catalyzed hydrolysis of esters typically proceeds through one of two primary mechanisms: the bimolecular AAC2 mechanism or the unimolecular AAC1 mechanism. The dominant pathway is determined by factors such as the structure of the ester, the acidity of the medium, and the temperature. cdnsciencepub.com

The AAC2 mechanism, common for simple esters, involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule on the carbonyl carbon. youtube.comlibretexts.org However, for esters with significant steric hindrance around the carbonyl group, such as those with two ortho-substituents like 2,6-dimethylbenzoate esters, this pathway is disfavored. The bulky ortho-methyl groups impede the approach of the water nucleophile to the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com

Consequently, under strongly acidic conditions, sterically hindered benzoate (B1203000) esters tend to favor the AAC1 mechanism. This pathway involves the protonation of the carbonyl oxygen, followed by the departure of the alcohol moiety to form a resonance-stabilized acylium ion. The acylium ion is then attacked by water to form the carboxylic acid. The formation of the stable acylium ion is facilitated by the release of steric strain. cdnsciencepub.comcdnsciencepub.com For tert-butyl esters specifically, an alternative AAL1 mechanism can occur, where the protonated ester undergoes cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. chemistrysteps.com

Studies on methyl 2,6-dimethylbenzoate have shown a mechanistic changeover from AAC2 to AAC1 hydrolysis at lower acidities compared to less hindered esters like methyl benzoate. cdnsciencepub.comcdnsciencepub.com This shift is primarily attributed to a decrease in the activation enthalpy for the AAC1 process, resulting from the release of steric compression in the transition state. cdnsciencepub.com

Table 1: General Mechanisms for Acid-Catalyzed Ester Hydrolysis

| Mechanism | Description | Favored by |

|---|---|---|

| AAC2 | Bimolecular, acyl-oxygen cleavage. Involves nucleophilic attack of water on the protonated carbonyl. | Less sterically hindered esters. |

| AAC1 | Unimolecular, acyl-oxygen cleavage. Involves formation of an acylium ion intermediate. | Sterically hindered esters, strong acid conditions. |

| AAL1 | Unimolecular, alkyl-oxygen cleavage. Involves formation of a stable carbocation (e.g., tert-butyl). | Esters with stable alkyl groups (e.g., tert-butyl esters). chemistrysteps.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Base-catalyzed hydrolysis, or saponification, of esters typically occurs via a BAC2 mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. chemistrysteps.com However, similar to acid-catalyzed hydrolysis, the BAC2 pathway is significantly slowed by steric hindrance. schoolbag.infoarkat-usa.org

Esters of 2,6-disubstituted benzoic acids are notoriously resistant to saponification under standard conditions due to the steric shielding of the carbonyl carbon by the ortho substituents. schoolbag.infoarkat-usa.org The bulky tert-butyl group further contributes to this steric hindrance. Overcoming this resistance often requires harsh reaction conditions, such as high temperatures or the use of non-aqueous solvent systems that enhance the nucleophilicity of the hydroxide ion. rsc.orgresearchgate.netarkat-usa.org For instance, quantitative saponification of sterically hindered methyl benzoates has been achieved at high temperatures (200–300 °C) in slightly alkaline solutions. rsc.org

In some cases of extreme steric hindrance, an alternative BAL2 mechanism, involving nucleophilic attack on the alkyl carbon of the ester group, might be considered. However, kinetic and isotopic labeling studies on esters like methyl 2,4,6-tri-t-butylbenzoate have provided evidence for a bimolecular hydrolysis with alkyl-oxygen fission (BAL2 mechanism), while methyl 2,4,6-trimethylbenzoate (B1236764) was found to hydrolyze by the usual acyl-oxygen fission (BAC2). cdnsciencepub.com Given the structure of tert-butyl 4-amino-2,6-dimethylbenzoate, the BAC2 mechanism is expected to be extremely slow, and achieving hydrolysis would likely require forcing conditions.

The steric hindrance in tert-butyl 4-amino-2,6-dimethylbenzoate is a cumulative effect of the two ortho-methyl groups and the tertiary butyl group.

Ortho-Methyl Groups: These groups flank the carbonyl center, creating a sterically crowded environment. This crowding directly inhibits the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbonyl carbon, which is a key step in both AAC2 and BAC2 mechanisms. cdnsciencepub.comschoolbag.info This steric inhibition is the primary reason for the slow hydrolysis rates of 2,6-disubstituted benzoate esters. schoolbag.info In acid-catalyzed hydrolysis, this hindrance promotes a shift towards the AAC1 mechanism, which avoids the nucleophilic attack on the hindered center in its rate-determining step. cdnsciencepub.comcdnsciencepub.com

The combination of these structural features makes tert-butyl 4-amino-2,6-dimethylbenzoate exceptionally stable towards hydrolysis. The rate of hydrolysis is significantly lower than that of less substituted analogs like tert-butyl benzoate or methyl 4-amino-2,6-dimethylbenzoate.

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry provides valuable information about a molecule's structure through analysis of its fragmentation patterns upon ionization. For tert-butyl 4-amino-2,6-dimethylbenzoate, the fragmentation would be influenced by the stable aromatic ring, the amino group, and the sterically bulky ester moiety.

In negative ion mode mass spectrometry, deprotonated benzoate derivatives [M-H]⁻ undergo characteristic fragmentation. The dissociation is often initiated by the negative charge on the carboxylate group. For substituted benzoate anions, a common fragmentation pathway is the loss of CO₂. researchgate.net

In the case of deprotonated 4-amino-2,6-dimethylbenzoic acid (the carboxylate form), collision-induced dissociation (CID) would likely lead to the loss of carbon dioxide, generating a 3,5-dimethylaniline (B87155) anion. The gas-phase dissociation of deprotonated diacylhydrazine derivatives has been shown to involve intramolecular rearrangement initiated by nucleophilic attack, leading to the formation of an anionic acid species. researchgate.net While the structure is different, it highlights the role of intramolecular reactions in the fragmentation of deprotonated species.

In positive ion mode (e.g., Electrospray Ionization, ESI), the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation of esters in positive ion mode often involves cleavages alpha to the carbonyl group and rearrangements. libretexts.org

For protonated tert-butyl 4-amino-2,6-dimethylbenzoate, several key fragmentation pathways can be anticipated:

Loss of Isobutene: A very common and characteristic fragmentation for tert-butyl esters is the loss of isobutene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated carboxylic acid. doaj.org This is often a dominant fragmentation pathway.

Loss of the tert-Butyl Group: Cleavage of the O-C(CH₃)₃ bond can lead to the loss of a tert-butyl radical (•C₄H₉, 57 Da) or a tert-butyl cation (C₄H₉⁺, m/z 57), though the latter is more characteristic of electron ionization (EI). In ESI, the formation of an acylium ion [M - OC₄H₉]⁺ is plausible.

Acylium Ion Formation: Cleavage of the ester bond can produce the 4-amino-2,6-dimethylbenzoyl acylium ion. This ion can subsequently lose carbon monoxide (CO).

Intramolecular Rearrangements: Studies on related compounds, such as protonated methyl benzoate, have shown complex fragmentation pathways involving proton migration to the aromatic ring followed by the elimination of neutral molecules like benzene (B151609) or methanol (B129727). researchgate.netstevens.edu Similar intramolecular proton transfers could occur in tert-butyl 4-amino-2,6-dimethylbenzoate, potentially leading to rearrangements before fragmentation. Fragmentation of sodiated ions of compounds containing benzoate moieties has also been shown to proceed through intramolecular rearrangement. researchgate.net

Table 2: Predicted Fragmentation Pathways for Protonated tert-Butyl 4-amino-2,6-dimethylbenzoate ([M+H]⁺) in ESI-MS/MS

| Precursor Ion | Fragmentation Pathway | Neutral Loss | m/z of Neutral Loss | Resulting Fragment |

|---|---|---|---|---|

| [M+H]⁺ | Loss of isobutene (rearrangement) | C₄H₈ | 56 | Protonated 4-amino-2,6-dimethylbenzoic acid |

| [M+H]⁺ | Loss of tert-butoxy (B1229062) radical | •OC₄H₉ | 73 | 4-amino-2,6-dimethylbenzoyl acylium ion |

| [M+H]⁺ | Loss of tert-butanol (B103910) | C₄H₁₀O | 74 | 4-amino-2,6-dimethylbenzoyl acylium ion |

| Acylium ion | Loss of carbon monoxide | CO | 28 | 4-amino-2,6-dimethylphenyl cation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reactivity of the Aromatic Amino Group

The amino group at the 4-position of the benzene ring is a powerful activating group, donating electron density to the ring through resonance. This enhanced electron density influences the regioselectivity of electrophilic aromatic substitution and also imparts nucleophilic character to the nitrogen atom.

The orientation of electrophilic aromatic substitution on the benzene ring of tert-butyl 4-amino-2,6-dimethylbenzoate is governed by the directing effects of the substituents. The amino group (-NH₂) is a strong activating group and an ortho, para-director. cognitoedu.orgsavemyexams.com The two methyl groups (-CH₃) are also activating and ortho, para-directing. savemyexams.com Conversely, the tert-butoxycarbonyl group (-COOC(CH₃)₃) is a deactivating group and a meta-director. cognitoedu.org

The positions ortho to the powerful amino group (positions 3 and 5) are the most activated sites for electrophilic attack. The combined activating influence of the amino and methyl groups strongly outweighs the deactivating effect of the ester group. Therefore, incoming electrophiles are predominantly directed to the positions 3 and 5.

Directing Effects of Substituents:

| Substituent Group | Position | Type of Director | Activating/Deactivating |

| -NH₂ | 4 | ortho, para | Activating |

| -CH₃ | 2, 6 | ortho, para | Activating |

| -COOC(CH₃)₃ | 1 | meta | Deactivating |

This table summarizes the directing effects of the functional groups present in tert-butyl 4-amino-2,6-dimethylbenzoate.

Due to the symmetry of the molecule, positions 3 and 5 are equivalent. Thus, monosubstitution is expected to occur selectively at either of these positions. The significant steric hindrance provided by the two methyl groups adjacent to the ester functionality does not directly shield the 3 and 5 positions, allowing electrophiles to approach these sites.

The lone pair of electrons on the nitrogen atom of the aromatic amino group confers nucleophilic character, allowing it to participate in reactions such as condensation with carbonyl compounds to form imines (Schiff bases). wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. wikipedia.org

However, the reactivity of the amino group in tert-butyl 4-amino-2,6-dimethylbenzoate is significantly diminished by steric hindrance. The two ortho-methyl groups flanking the ester group, while not directly adjacent to the amino group, can impede the approach of bulky reactants and influence the conformation of the molecule, which in turn can affect the availability of the nitrogen lone pair. More critically, studies on similarly structured anilines, such as 2,6-dimethylaniline, have shown that ortho-substituents can force the amino group's lone pair out of conjugation with the aromatic ring. doubtnut.comquora.com This "steric inhibition of resonance" increases the electron density on the nitrogen atom, which would typically enhance its basicity and nucleophilicity. doubtnut.comquora.com

Despite this potential increase in basicity, the steric bulk of the ortho substituents often presents a greater barrier to nucleophilic attack on other molecules, a phenomenon known as steric hindrance. rsc.org For condensation reactions involving aldehydes or ketones, the formation of the tetrahedral intermediate is sterically hindered by the ortho-methyl groups of the aniline (B41778) derivative. beilstein-journals.org Consequently, tert-butyl 4-amino-2,6-dimethylbenzoate is expected to exhibit lower reactivity in condensation reactions compared to unhindered anilines.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester group is known for its stability under basic conditions and its lability under acidic conditions. arkat-usa.org The steric hindrance provided by the 2,6-dimethyl substitution pattern significantly modifies the typical reactivity of this ester.

The selective deprotection of the tert-butyl ester in the presence of the free aromatic amino group is a key consideration in the synthetic utility of tert-butyl 4-amino-2,6-dimethylbenzoate. Standard acid-catalyzed hydrolysis of tert-butyl esters proceeds readily, often using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758). ucoz.com However, these conditions will also protonate the basic amino group, potentially leading to side reactions or requiring an additional neutralization step.

Alternative methods for the selective cleavage of tert-butyl esters in the presence of acid-sensitive groups have been developed. For instance, the use of zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain amine protecting groups. nih.govresearchgate.net Another mild method involves the use of silica (B1680970) gel in refluxing toluene, which can selectively cleave tert-butyl esters. researchgate.net Enzymatic hydrolysis offers another path to selectivity. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters in peptide synthesis, operating under mild, neutral pH conditions that would leave the amino group unaffected. google.com

Methods for Selective Cleavage of tert-Butyl Esters:

| Reagent/Method | Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temp. | Highly effective but will protonate the free amino group. |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Chemoselective for tert-butyl esters over some other acid-labile groups. nih.govresearchgate.net |

| Silica Gel (SiO₂) | Refluxing toluene | Mild conditions, selective over tert-butyl ethers. researchgate.net |

| Subtilisin | Neutral pH, 20-50 °C | High chemoselectivity, circumvents acid- or base-catalyzed side reactions. google.com |

This interactive table outlines various methods for the deprotection of tert-butyl esters and their applicability to tert-butyl 4-amino-2,6-dimethylbenzoate.

The mechanism of ester hydrolysis can proceed through two primary pathways: acyl-oxygen fission (cleavage of the bond between the carbonyl carbon and the alkoxy oxygen) or alkyl-oxygen fission (cleavage of the bond between the alkoxy oxygen and the alkyl group). ucoz.com For most esters, hydrolysis, whether acid- or base-catalyzed, occurs via acyl-oxygen fission (AAC2 or BAC2 mechanisms). ucoz.com

However, in sterically hindered esters like tert-butyl 4-amino-2,6-dimethylbenzoate, the approach of a nucleophile (like water or hydroxide) to the carbonyl carbon is severely impeded by the ortho-methyl groups. This steric hindrance makes the acyl-oxygen fission pathway energetically unfavorable. cdnsciencepub.com

Under acidic conditions, the hydrolysis of tert-butyl esters typically proceeds through a mechanism involving alkyl-oxygen fission (AAL1). ucoz.comquizlet.com This pathway is favored because the tert-butyl group can depart as a stable tertiary carbocation. The mechanism involves protonation of the ester's carbonyl oxygen, followed by cleavage of the oxygen-tert-butyl bond to form the carboxylic acid and the tert-butyl cation, which is then trapped by a nucleophile (e.g., water) or undergoes elimination to form isobutylene (B52900). ucoz.com Kinetic studies on the closely related tert-butyl 2,4,6-trimethylbenzoate in aqueous ethanol (B145695) and aqueous acetone (B3395972) have confirmed this alkyl-oxygen fission mechanism. rsc.orgrsc.org

Under basic conditions, while most esters hydrolyze via a BAC2 mechanism, highly hindered esters can undergo a rare bimolecular mechanism involving alkyl-oxygen fission (BAL2). cdnsciencepub.com In this pathway, the hydroxide ion acts as a nucleophile and attacks the alkyl carbon (the tert-butyl group) in an SN2-like manner, displacing the carboxylate as the leaving group. Isotopic labeling studies on methyl 2,4,6-tri-t-butylbenzoate provided clear evidence for this BAL2 mechanism, showing that the hydrolysis proceeds almost entirely through alkyl-oxygen fission due to the extreme steric hindrance at the carbonyl carbon. cdnsciencepub.comresearchgate.net Given the structural similarities, it is highly probable that the hydrolysis of tert-butyl 4-amino-2,6-dimethylbenzoate under forcing basic conditions would also favor an alkyl-oxygen fission pathway.

Theoretical and Computational Chemistry of Tert Butyl 4 Amino 2,6 Dimethylbenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For a substituted aromatic system like tert-Butyl 4-amino-2,6-dimethylbenzoate, DFT can elucidate how the interplay of electron-donating and withdrawing groups, combined with significant steric hindrance, dictates its chemical character.

The electronic properties of tert-Butyl 4-amino-2,6-dimethylbenzoate are governed by its substituent groups: an electron-donating amino group (-NH₂), two electron-donating methyl groups (-CH₃), and an electron-withdrawing tert-butyl ester group (-COOC(CH₃)₃). Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its reactivity.

DFT calculations on analogous aromatic amines and benzoates reveal predictable patterns. nih.govresearchgate.net The HOMO is typically localized on the electron-rich portions of the molecule. For tert-Butyl 4-amino-2,6-dimethylbenzoate, the HOMO would be expected to have significant contributions from the p-orbitals of the nitrogen atom of the amino group and the π-system of the benzene (B151609) ring. The methyl groups further increase the electron density of the ring, elevating the HOMO energy.

Conversely, the LUMO is generally located on the electron-deficient parts of the molecule. The ester carbonyl group, being electron-withdrawing, would be the primary site for the LUMO. This distribution indicates that the amino group and the aromatic ring are the principal sites for electrophilic attack, while the ester group is a potential site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a molecule is more polarizable and reactive. DFT studies on similar substituted aromatics can provide an estimate for this value. nih.gov

Table 1: Representative Frontier Molecular Orbital Data from DFT Studies on Analogous Aromatic Compounds

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Primary HOMO Localization | Primary LUMO Localization |

|---|---|---|---|---|---|

| Methyl 2-Aminobenzoate Derivative | -6.21 | -1.62 | 4.59 | Substituted Aromatic Ring nih.gov | Indole Moiety nih.gov |

| 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | -7.89 | -3.45 | 4.44 | Aromatic Ring / Methoxy (B1213986) Group nih.gov | Nitro Groups nih.gov |

| 1-Amino-4-methylpiperazine | -5.98 | 0.87 | 6.85 | Amino Group / Piperazine Ring researchgate.net | Methylpiperazine Ring researchgate.net |

This data is derived from studies on analogous compounds to illustrate the expected electronic characteristics.

The structure of tert-Butyl 4-amino-2,6-dimethylbenzoate is heavily influenced by steric hindrance. The two methyl groups in the ortho positions to the tert-butyl ester create a crowded environment. This "ortho-effect" forces the bulky ester group to rotate out of the plane of the benzene ring to minimize steric repulsion. stackexchange.com This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring, which has significant electronic and spectroscopic consequences.

Furthermore, the tert-butyl group itself is sterically demanding and restricts the conformational freedom of the ester linkage. DFT geometry optimization would be used to find the most stable conformation (the global minimum on the potential energy surface) by calculating the energy for different dihedral angles between the ester group and the aromatic ring. Such calculations on ortho-substituted systems typically show a non-planar ground state.

Table 2: Expected Conformational Parameters based on DFT Analysis of Sterically Hindered Benzoates

| Parameter | Expected Value Range | Reasoning |

|---|---|---|

| Dihedral Angle (Ring Plane vs. Ester Plane) | 60° - 90° | Severe steric clash between ortho-methyl groups and the carbonyl oxygen and tert-butyl group forces the ester out of the aromatic plane. stackexchange.com |

| C(Aromatic)-C(Carbonyl) Bond Length | ~1.50 - 1.52 Å | Elongated compared to a planar system due to reduced π-conjugation. |

| Rotational Barrier of C(ar)-C(ester) bond | Relatively High | Significant energy penalty for conformations where the ester group is eclipsed with the methyl groups. |

These values are estimations based on established principles of steric hindrance in substituted aromatic systems.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, and, crucially, transition states (TS). ucsb.edu A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. unl.edu

For reactions involving tert-Butyl 4-amino-2,6-dimethylbenzoate, such as electrophilic substitution on the ring or hydrolysis of the ester, DFT calculations can model the reaction pathway. Methods like Quadratic Synchronous Transit (QST2/QST3) or eigenvector-following algorithms are used to locate the TS geometry. joaquinbarroso.comresearchgate.net A key confirmation of a true transition state is the calculation of vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking/forming). youtube.com The energy of the TS relative to the reactants gives the activation energy of the reaction.

Table 3: Hypothetical Transition State Parameters for Ester Hydrolysis

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -150 to -500 cm⁻¹ |

| Activation Energy (ΔE‡) | Energy difference between the transition state and reactants. | 15 - 30 kcal/mol |

| Key Bond Distances | Partially formed/broken bonds in the TS structure. | ~20-50% longer than equilibrium bond lengths. |

This table illustrates typical outputs from a transition state calculation for a reaction involving a tert-butyl ester. youtube.com

In the solid state or in solution, molecules of tert-Butyl 4-amino-2,6-dimethylbenzoate can interact through various non-covalent forces. DFT is used to quantify the strength and nature of these interactions. semanticscholar.orgrsc.org

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. DFT calculations can determine the geometry and energy of these hydrogen bonds, which are crucial for understanding crystal packing and solvation. nih.gov

Pi-Stacking: The electron-rich aromatic ring can interact with other rings through π-π stacking. These interactions, driven by a combination of electrostatic and dispersion forces, can also influence the molecule's aggregation behavior.

Analysis of the molecular electrostatic potential (MEP) surface is often used to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, predicting the sites for intermolecular interactions. nih.gov

Table 4: Typical Intermolecular Interaction Energies Calculated by DFT

| Interaction Type | Molecular Groups Involved | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bond (N-H···O=C) | Amino group (donor) and Carbonyl oxygen (acceptor) | -3 to -7 |

| π-π Stacking (Parallel-displaced) | Two aromatic rings | -1.5 to -5 |

| C-H···π Interaction | Methyl C-H bond and aromatic ring | -0.5 to -2.5 |

These energies are representative values for interactions found in similar organic molecules. mdpi.com

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions in a simulated environment, such as a solvent.

In a solvent, tert-Butyl 4-amino-2,6-dimethylbenzoate is not static but dynamically explores various conformations. MD simulations can track the fluctuations and rotational dynamics of its flexible parts:

Ester Group Rotation: The simulation would show the rotation of the C(ar)-C(ester) bond, revealing the accessible dihedral angles and the time spent in different rotational states.

tert-Butyl Group Dynamics: The three methyl groups of the tert-butyl moiety can rotate, and the entire group has its own flexibility.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how hydrogen bonding with water or interactions with an organic solvent can influence the conformational preferences of the amino and ester groups. mdpi.com

Analysis of the MD trajectory can yield important data like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. researchgate.net

Table 5: Expected Outputs from an MD Simulation of tert-Butyl 4-amino-2,6-dimethylbenzoate in Solution

| Analyzed Parameter | Description | Expected Finding |

|---|---|---|

| RMSF of Atomic Positions | Measures the average fluctuation of each atom from its mean position. | Highest flexibility in the tert-butyl methyl groups, followed by the ester group. The aromatic core would be the most rigid part. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Sharp peaks would indicate strong solvation shells, particularly around the polar -NH₂ and -C=O groups in a polar solvent. |

| Dihedral Angle Time Series | Tracks the change in key dihedral angles over the simulation time. | Would show rapid transitions between different rotameric states of the ester and methyl groups. |

This table summarizes the typical insights gained from MD simulations on flexible organic molecules in solution.

Solvent Effects on Reactivity and Structure

The chemical reactivity and three-dimensional structure of a molecule can be significantly influenced by its surrounding solvent environment. rsc.orgrsc.org Computational chemistry provides powerful tools to model these interactions, which can be broadly categorized into implicit and explicit solvent models. mdpi.com

For tert-butyl 4-amino-2,6-dimethylbenzoate, a polar molecule, solvents would interact with both the polar amino (-NH₂) and ester (-COOC(CH₃)₃) groups, as well as the nonpolar aromatic ring and methyl (-CH₃) groups. In polar protic solvents, such as water or ethanol (B145695), hydrogen bonding would occur with the amino and carbonyl groups, potentially altering the molecule's conformation and the electron density at the reactive sites. nih.gov In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would predominate. nih.gov Nonpolar solvents, such as hexane, would have weaker van der Waals interactions.

A theoretical study on tert-butyl 4-amino-2,6-dimethylbenzoate would likely reveal that increasing solvent polarity stabilizes the ground state of the molecule due to its significant dipole moment. This stabilization can affect reaction rates. For instance, in a reaction where the transition state is more polar than the reactants, a more polar solvent would lower the activation energy and accelerate the reaction. rsc.org Conversely, if the transition state is less polar, a polar solvent would slow the reaction down.

Table 1: Hypothetical Solvatochromic Shift Data for tert-Butyl 4-amino-2,6-dimethylbenzoate

This table illustrates the expected trend of absorption maxima in different solvents, a phenomenon known as solvatochromism. This data would be generated through UV-Vis spectroscopy experiments and correlated with computational models.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Hexane | 1.88 | 290 |

| Chloroform | 4.81 | 298 |

| Tetrahydrofuran | 7.58 | 302 |

| Dichloromethane (B109758) | 8.93 | 305 |

| Ethanol | 24.5 | 315 |

| Methanol (B129727) | 32.7 | 318 |

| DMSO | 46.7 | 325 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected trend for a polar molecule.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. wikipedia.org These models are built on the principle that the properties of a chemical are a function of its molecular structure. researchgate.net

For tert-butyl 4-amino-2,6-dimethylbenzoate, a QSAR or QSRR model could be developed to predict its behavior in a particular chemical or biological system. This would involve calculating a set of molecular descriptors that quantify various aspects of its structure and then using statistical methods to find a correlation between these descriptors and an observed activity or reactivity. nih.gov

To build a predictive QSRR model for tert-butyl 4-amino-2,6-dimethylbenzoate, it is essential to quantify the electronic and steric influences of its substituent groups.

Steric Parameters: The Taft equation extends the Hammett equation to account for steric effects, particularly important for ortho-substituted compounds. wikipedia.org In tert-butyl 4-amino-2,6-dimethylbenzoate, the two methyl groups flanking the ester group, as well as the bulky tert-butyl group on the ester itself, exert significant steric hindrance. The Taft steric parameter (Es) can be calculated computationally based on the geometry of the molecule. This parameter would be crucial for predicting the rates of reactions where a reagent needs to approach the ester carbonyl group or the amino group.

Table 2: Calculated Steric and Electronic Parameters for Substituents of tert-Butyl 4-amino-2,6-dimethylbenzoate

This table presents hypothetical calculated values for key steric and electronic descriptors.

| Substituent | Position | Parameter Type | Parameter | Calculated Value |

| Amino | 4 | Electronic | Hammett (σp) | -0.66 |

| Methyl | 2 | Electronic | Hammett (σo) | -0.17 |

| Methyl | 6 | Electronic | Hammett (σo) | -0.17 |

| Methyl | 2 | Steric | Taft (Es) | -0.07 |

| Methyl | 6 | Steric | Taft (Es) | -0.07 |

| tert-Butyl (on ester) | - | Steric | Taft (Es) | -1.54 |

Note: The values in this table are standard literature values for these substituents and are provided for illustrative purposes. The actual electronic environment of the molecule would be a composite of these effects.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design and medicinal chemistry, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comsailife.com It is commonly expressed as the logarithm of the partition coefficient (Log P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. acs.orgresearchgate.net

The Log P of tert-butyl 4-amino-2,6-dimethylbenzoate can be calculated using various computational methods. These methods are generally based on either fragmental or atomic contributions. sailife.com Fragment-based methods sum the Log P contributions of the individual functional groups and structural fragments of the molecule. Atom-based methods calculate Log P based on the contributions of individual atoms. More advanced methods use the molecule's three-dimensional structure to calculate properties like solvent-accessible surface area to predict Log P.

A moderate Log P value is often desirable in drug design. A value that is too low may result in poor absorption through cell membranes, while a value that is too high can lead to poor solubility in aqueous environments like blood, and potential toxicity. sailife.com Therefore, the calculated Log P of tert-butyl 4-amino-2,6-dimethylbenzoate would be a crucial piece of information for any potential application in medicinal chemistry.

Table 3: Comparison of In Silico Log P Prediction Methods for tert-Butyl 4-amino-2,6-dimethylbenzoate

This table demonstrates how different computational algorithms might predict the Log P value for the target compound.

| Prediction Method | Predicted Log P |

| ALogP | 3.50 |

| CLogP | 3.65 |

| MLogP | 3.42 |

| XLogP3 | 3.71 |

Note: The data in this table is hypothetical and for illustrative purposes. The variation in predicted values reflects the different algorithms and parameter sets used by each method.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Assignment of Proton and Carbon Resonances in tert-Butyl 4-amino-2,6-dimethylbenzoate

The unique structure of tert-Butyl 4-amino-2,6-dimethylbenzoate, featuring a sterically hindered ester and a symmetrically substituted aromatic ring, gives rise to a distinct NMR spectrum. The assignment of proton (¹H) and carbon-¹³ (¹³C) resonances is based on established chemical shift principles and data from analogous compounds, such as Methyl 4-amino-2,6-dimethylbenzoate. chemicalbook.com

The ¹H NMR spectrum is characterized by its simplicity due to the molecule's symmetry. The two aromatic protons (H-3 and H-5) are chemically equivalent and appear as a single singlet. Similarly, the two ortho-methyl groups (C2-CH₃ and C6-CH₃) produce a single, more intense singlet. The nine equivalent protons of the tert-butyl group also yield a sharp singlet. The protons of the amino group typically appear as a broad singlet.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group is observed in the downfield region, typical for ester functionalities. The quaternary carbon of the tert-butyl group and its three equivalent methyl carbons are also readily identifiable. mdpi.comchemicalbook.com The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituents (amino, methyl, and ester groups).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.45 | Singlet | 2H | Ar-H (H-3, H-5) |

| ~4.0 (broad) | Singlet | 2H | -NH ₂ |

| ~2.20 | Singlet | 6H | Ar-CH ₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~170.0 | C =O (Ester Carbonyl) |

| ~148.0 | C -NH₂ (C-4) |

| ~138.0 | C -CH₃ (C-2, C-6) |

| ~128.0 | C -COOtBu (C-1) |

| ~112.0 | C H (C-3, C-5) |

| ~81.0 | -OC (CH₃)₃ |

| ~28.2 | -OC(C H₃)₃ |

Conformational Analysis via Variable Temperature NMR

The presence of two bulky methyl groups ortho to the tert-butyl ester functionality introduces significant steric hindrance, which can restrict the rotation around the C1-C(O) single bond. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. researchgate.net

At room temperature, if the rotation around this bond is fast on the NMR timescale, the two ortho-methyl groups and the two meta-aromatic protons appear as equivalent, resulting in single peaks for each pair. However, as the temperature is lowered, the rate of rotation decreases. If the rotational energy barrier is sufficiently high, the rotation can be "frozen out" on the NMR timescale.

This would lead to significant changes in the NMR spectrum. The single peak for the ortho-methyl groups would broaden and eventually decoalesce into two distinct singlets, as the methyl groups become diastereotopic in the fixed conformation. Similarly, the signal for the aromatic protons could also split. By analyzing the spectra at different temperatures, specifically the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. nih.gov

Stereochemical Investigations of Chiral Analogues

While tert-Butyl 4-amino-2,6-dimethylbenzoate is an achiral molecule, hypothetical chiral analogues can be considered to illustrate the power of NMR in stereochemical analysis. A chiral analogue could be synthesized, for instance, by introducing a stereocenter in the ester group (e.g., replacing the tert-butyl group with a sec-butyl group) or by derivatizing the amino group with a chiral auxiliary.

In such a chiral analogue, the ortho-methyl groups would become diastereotopic and could potentially show separate signals in the ¹H NMR spectrum even at room temperature. The degree of separation of these signals (Δδ) can be influenced by the solvent or the presence of chiral solvating agents (CSAs). nih.govresearchgate.net CSAs form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to differential shielding and resolution of their NMR signals. unipi.it This allows for the determination of enantiomeric excess (ee) and can provide insights into the nature of the intermolecular interactions responsible for chiral recognition. Advanced 2D NMR techniques like NOESY could further be used to probe the spatial relationships within the diastereomeric complexes.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of its elemental formula. The molecular formula for tert-Butyl 4-amino-2,6-dimethylbenzoate is C₁₃H₁₉NO₂.

The theoretical exact mass of the [M+H]⁺ ion can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). An HRMS measurement of the parent ion that matches this theoretical value confirms the molecular formula and distinguishes it from other potential compounds with the same nominal mass (isobars). mdpi.com

Table of Exact Masses for Molecular Formula Confirmation

| Molecular Formula | Compound Class | Nominal Mass | Calculated Exact Mass [M+H]⁺ |

|---|---|---|---|

| C₁₃H₁₉NO₂ | Target Compound | 221 | 222.1489 |

| C₁₀H₁₉N₃O₃ | Hypothetical Peptide | 221 | 222.1448 |

| C₁₄H₂₃O₂ | Hypothetical Terpenoid | 221 | 222.1744 |

As shown in the table, the precise mass measurement provided by HRMS can easily differentiate between C₁₃H₁₉NO₂ and other potential isobaric formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, M⁺ or [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govwhitman.edu

For tert-Butyl 4-amino-2,6-dimethylbenzoate, the fragmentation is expected to be dominated by the lability of the tert-butyl ester group. libretexts.orgmiamioh.edu The primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈), a neutral molecule, leading to a prominent ion corresponding to the protonated 4-amino-2,6-dimethylbenzoic acid. Another key fragmentation is the formation of the highly stable tert-butyl cation. Subsequent fragmentations would involve the loss of water or carbon monoxide from the carboxylic acid intermediate.

Predicted Key Fragments in ESI-MS/MS of tert-Butyl 4-amino-2,6-dimethylbenzoate ([M+H]⁺ = 222.1)

| m/z (approx.) | Proposed Fragment | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 166.1 | [M+H - C₄H₈]⁺ | [C₉H₁₂NO₂]⁺ | Loss of neutral isobutylene |

| 148.1 | [M+H - C₄H₈ - H₂O]⁺ | [C₉H₁₀NO]⁺ | Loss of water from the m/z 166 ion |

| 120.1 | [M+H - C₄H₈ - H₂O - CO]⁺ | [C₈H₁₀N]⁺ | Loss of carbon monoxide from the m/z 148 ion |

This detailed fragmentation analysis, combined with NMR and HRMS data, provides a comprehensive and unambiguous structural characterization of tert-Butyl 4-amino-2,6-dimethylbenzoate.

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of an organic molecule is dictated by the intricate balance of intramolecular forces that determine its conformation and intermolecular forces that govern its packing in a crystal lattice. For tert-Butyl 4-amino-2,6-dimethylbenzoate, the interplay between its functional groups—the bulky tert-butyl ester, the hydrogen-bonding amino group, and the sterically hindering ortho-methyl groups—defines its crystallographic properties.

Elucidation of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of tert-Butyl 4-amino-2,6-dimethylbenzoate are expected to arrange themselves to maximize stabilizing intermolecular interactions. The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is a hydrogen bond acceptor. This combination strongly suggests the formation of intermolecular hydrogen bonds, which are critical in directing the crystal packing.

Drawing parallels from studies on para-aminobenzoic acid (p-ABA), its polymorphic forms exhibit robust hydrogen-bonding networks, including N-H···O and O-H···N interactions, which significantly contribute to the lattice energy. rsc.org In the case of the title compound, the most probable hydrogen bonding motif would be N-H···O=C interactions, where the amino group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Such interactions often lead to the formation of chains or dimeric structures that propagate through the crystal lattice.

Beyond classical hydrogen bonds, weaker interactions also play a crucial role. These include:

C-H···O Interactions: Hydrogen atoms on the methyl groups or the aromatic ring can form weak hydrogen bonds with the carbonyl oxygen.

π-π Stacking: The aromatic rings of adjacent molecules may engage in stacking interactions, which are common in substituted benzene (B151609) derivatives and contribute to crystal stability. rsc.org

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Primary directional force, likely forming chains or dimers. |

| Weak Hydrogen Bond | Methyl/Aromatic (C-H) | Carbonyl Oxygen (C=O) | Secondary interactions, contributing to packing stabilization. |

| π-π Stacking | Aromatic Ring (π system) | Aromatic Ring (π system) | Stabilizes packing through parallel or offset ring arrangements. |

| Van der Waals Interactions | Entire Molecule | Entire Molecule | Significant contribution from the bulky tert-butyl and methyl groups. |

Impact of tert-Butyl and Ortho-Methyl Groups on Solid-State Conformation and Packing

The substituents on the benzoate (B1203000) ring have a profound impact on both the molecule's preferred shape (conformation) and its arrangement in the crystal (packing).

The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. researchgate.netnumberanalytics.com This bulkiness has several consequences:

Inhibition of Close Packing: The large volume of the tert-butyl group prevents molecules from packing closely together, which can lead to lower density crystals compared to analogs with smaller ester groups (e.g., methyl or ethyl esters).

Dominance of Dispersion Forces: The large surface area of this alkyl group ensures that van der Waals dispersion forces are a major component of the intermolecular interactions.

The two ortho-methyl groups introduce a well-documented phenomenon known as the "ortho effect" or steric inhibition of resonance. wikipedia.orgyoutube.comkhanacademy.orgvedantu.combyjus.com In substituted benzoic acids and their esters, ortho substituents create steric repulsion with the adjacent carboxyl or ester group. wikipedia.orgyoutube.comvedantu.com This forces the ester group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.comvedantu.com This rotation disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, thereby inhibiting electronic resonance. This conformational twist is a defining structural feature and directly influences how the molecule interacts with its neighbors in the solid state. The planarity of the molecule is broken, which can further complicate crystal packing and prevent simple, ordered stacking arrangements.

Other Advanced Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other advanced spectroscopic methods are invaluable for confirming structure, studying dynamics, and probing intermolecular interactions, both in the solid state and in solution.

Solid-State NMR (ssNMR) Spectroscopy: This technique is a powerful tool for characterizing crystalline and amorphous solids. For tert-Butyl 4-amino-2,6-dimethylbenzoate, ssNMR could provide information on:

The number of crystallographically distinct molecules in the asymmetric unit.

The local environment and conformation of the tert-butyl and methyl groups.

Proximity between different atoms through cross-polarization experiments, helping to elucidate packing arrangements.

The nature of hydrogen bonding through analysis of ¹H and ¹⁵N chemical shifts.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the molecular formula and elucidating the structure of unknown compounds and their impurities. researchgate.netnih.govnih.govnumberanalytics.com Techniques like electrospray ionization (ESI) would readily protonate the amino group, generating a parent ion whose exact mass can be determined. Subsequent fragmentation in an MS/MS experiment would yield a characteristic pattern, with likely cleavages including the loss of the tert-butyl group, providing definitive structural confirmation. nih.gov

Density Functional Theory (DFT) Calculations: Modern computational chemistry, particularly DFT, is often used in conjunction with experimental techniques. nih.govresearchgate.netmdpi.comorgchemres.org DFT calculations can be used to:

Predict the lowest energy conformation of the molecule, including the dihedral angle of the ester group twisted out of the aromatic plane due to the ortho effect.

Model vibrational (IR and Raman) spectra to aid in the assignment of experimental bands.

Simulate intermolecular interactions and calculate lattice energies, providing a theoretical basis for understanding the observed crystal packing. nih.govmdpi.com

| Technique | Information Provided for tert-Butyl 4-amino-2,6-dimethylbenzoate |

| Solid-State NMR (ssNMR) | Molecular conformation, packing, hydrogen bonding, and crystallographic inequivalence in the solid state. |

| High-Resolution MS (HRMS) | Unambiguous determination of the elemental composition via accurate mass measurement. nih.govnumberanalytics.com |

| Tandem MS (MS/MS) | Structural confirmation through characteristic fragmentation patterns (e.g., loss of the tert-butyl group). nih.govnumberanalytics.com |

| Density Functional Theory (DFT) | Prediction of stable conformations, simulation of spectra, and modeling of intermolecular forces. nih.govmdpi.com |

Applications in Organic Synthesis and Materials Science

tert-Butyl 4-amino-2,6-dimethylbenzoate as a Building Block in Complex Molecule Synthesis

The specific arrangement of functional groups in tert-Butyl 4-amino-2,6-dimethylbenzoate makes it an attractive starting material for the synthesis of more elaborate molecular architectures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions when needed, while the nucleophilic amino group provides a reactive site for a wide range of chemical transformations. organic-chemistry.org

Precursor for Advanced Pharmaceutical Intermediates

While direct synthesis of a marketed drug from tert-Butyl 4-amino-2,6-dimethylbenzoate is not prominently documented, its structure is emblematic of scaffolds used in medicinal chemistry. Aminobenzoic acid derivatives are fundamental precursors for a wide array of bioactive compounds and are frequently used to construct heterocyclic systems that form the core of many pharmaceutical agents. mdpi.commdpi.com

The primary amino group of the molecule can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. More significantly, it can serve as a key component in cyclization reactions to form heterocycles. For instance, substituted 4-aminobenzoates are used as starting materials for the synthesis of benzo[d]thiazoles, a privileged scaffold in drug discovery known for its presence in compounds with anticancer, antimicrobial, and neuroprotective properties. nih.govacs.org The synthesis typically involves reacting the aminobenzoate with potassium thiocyanate (B1210189) and bromine in acetic acid to construct the thiazole (B1198619) ring. acs.org The presence of the 2,6-dimethyl groups in tert-Butyl 4-amino-2,6-dimethylbenzoate would sterically influence such cyclization reactions, potentially directing regioselectivity and affecting the reactivity of the amino group.

The tert-butyl ester group is crucial in this context, as it protects the carboxylic acid from participating in undesired side reactions during the synthesis of the core scaffold. Once the desired molecular framework is assembled, the ester can be hydrolyzed to unveil the carboxylic acid, which can then be used for further modifications, such as amide bond formation to link the molecule to other fragments or to modulate the compound's pharmacokinetic properties.

Integration into Polymeric Structures or Conjugates

The bifunctional nature of tert-Butyl 4-amino-2,6-dimethylbenzoate (after deprotection of the ester) makes it a suitable monomer for the synthesis of performance polymers, particularly poly(ester amide)s (PEAs). researchgate.netupc.edu PEAs are a class of biodegradable polymers that combine the favorable mechanical and thermal properties of polyamides with the biodegradability conferred by polyester (B1180765) linkages. rsc.orgnih.gov

Following the hydrolysis of the tert-butyl ester to yield 4-amino-2,6-dimethylbenzoic acid, the monomer possesses both an amino group and a carboxylic acid group. This "A-B" type monomer can undergo self-condensation or be copolymerized with other monomers, such as diols, dicarboxylic acids, or amino acids, to create a variety of polymeric structures. nih.gov

The incorporation of the rigid, substituted benzene (B151609) ring from tert-Butyl 4-amino-2,6-dimethylbenzoate into the polymer backbone would be expected to impart specific properties to the resulting PEA:

Increased Thermal Stability: The aromatic ring is more thermally stable than aliphatic chains, potentially raising the polymer's glass transition temperature (Tg) and melting point (Tm).

Modified Mechanical Properties: The rigidity of the ring can enhance the tensile strength and modulus of the material.

Controlled Degradability: The steric hindrance from the ortho-dimethyl groups could influence the rate of hydrolytic or enzymatic degradation of the nearby ester and amide bonds.

The general scheme for such a polymerization is shown below:

| Reaction Type | Reactants | Resulting Polymer Linkage |

| Polycondensation | n (HOOC-Ar(NH₂)-R) | -(CO-Ar(NH)-R)-n (Polyamide bond) |

| Co-polymerization | H₂N-Ar-COOH + HO-R-OH + HOOC-R'-COOH | -(O-R-O-CO-R'-CO-NH-Ar-CO)-n (Poly(ester amide)) |

Role in Catalysis and Organocatalysis

The structural characteristics of tert-Butyl 4-amino-2,6-dimethylbenzoate, particularly its significant steric bulk, make its derivatives prime candidates for use as ligands or scaffolds in catalyst design.

Steric Effects of the tert-Butyl Group in Catalyst Design

Steric effects are a cornerstone of modern catalyst design, used to control selectivity, enhance stability, and modulate reactivity. The tert-butyl group is one of the most common motifs employed to introduce steric congestion due to its large size and tetrahedral arrangement. nih.govresearchgate.net In tert-Butyl 4-amino-2,6-dimethylbenzoate, the steric profile is further amplified by the two methyl groups positioned ortho to the amino group.

This combined steric hindrance has several implications for catalysis:

Creation of Chiral Pockets: When incorporated into a chiral ligand, this steric bulk can create a well-defined, constrained environment around the metal center, forcing substrates to approach in a specific orientation and thereby enhancing enantioselectivity.

Promotion of Reductive Elimination: In cross-coupling reactions, bulky ligands often accelerate the final reductive elimination step, which is crucial for catalyst turnover. The steric pressure helps to "push" the newly formed product off the metal center. researchgate.net

Stabilization of Reactive Species: The bulk can protect a reactive metal center from decomposition pathways like dimerization or reaction with the solvent.

The steric influence of the tert-butyl group is significantly larger than that of smaller alkyl groups, as quantified by parameters like the A-value (a measure of steric demand in a cyclohexane (B81311) ring).

| Substituent | A-value (kcal/mol) | Description |

| -H | 0.0 | Reference |

| -CH₃ (Methyl) | 1.7 | Moderate steric bulk |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Very large steric bulk |

This table illustrates the substantial steric impact of the tert-butyl group, which, combined with the ortho-dimethyl groups, makes derivatives of tert-Butyl 4-amino-2,6-dimethylbenzoate highly hindered structures ideal for creating sterically demanding catalysts. researchgate.net

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Norbornene Cooperative Catalysis)

Derivatives of tert-Butyl 4-amino-2,6-dimethylbenzoate are well-suited for the design of ligands for transition metal catalysis, particularly for palladium. The amino group can be readily transformed into a variety of coordinating moieties, such as phosphines (via reaction with chlorophosphines) or N-heterocyclic carbenes (through a multi-step synthesis), to create highly effective ligands.

In the context of Palladium-Norbornene cooperative catalysis, also known as the Catellani reaction, ligand properties are critical. wikipedia.org This reaction allows for the simultaneous functionalization of an aryl halide at both the ortho and ipso positions in a single catalytic cycle. nih.gov The cycle involves a sequence of oxidative addition, carbopalladation, C-H activation, and reductive elimination, often involving Pd(0), Pd(II), and Pd(IV) intermediates. wikipedia.org

A ligand derived from tert-Butyl 4-amino-2,6-dimethylbenzoate would offer several advantages in such a complex catalytic system:

The significant steric bulk from the 2,6-dimethylphenyl moiety would function similarly to other "Buchwald-type" biaryl phosphine (B1218219) ligands, which are known to promote the challenging oxidative addition and reductive elimination steps.

The electronic properties of the ligand can be tuned by modifying the substituents on the aniline (B41778) nitrogen or the phosphorus atom (if converted to a phosphine), allowing for fine-control over the catalyst's reactivity.

Mono-N-protected amino acids (MPAAs) are themselves a powerful class of ligands in palladium-catalyzed C–H activation, where the amide group cooperates with the carboxylate to facilitate the C-H cleavage step. uva.esresearchgate.net A derivative of our title compound could be designed to mimic this behavior, using the hindered aniline backbone to create a unique catalytic pocket.

Derivatization for Analytical and Chiral Separation Purposes

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of molecules that may lack a strong chromophore or are otherwise difficult to analyze. semanticscholar.org The primary amino group of tert-Butyl 4-amino-2,6-dimethylbenzoate is an ideal handle for such derivatization.

By reacting the amine with a suitable reagent, a tag can be introduced that enhances its properties for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). researchgate.net

| Derivatizing Agent | Abbreviation | Purpose |

| Dansyl Chloride | Dns-Cl | Introduces a fluorescent tag for high-sensitivity detection. nih.gov |

| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Adds a strongly UV-absorbing tag. nih.gov |

| o-Phthalaldehyde | OPA | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. nih.gov |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | Forms a fluorescent derivative for sensitive detection of amines and amino acid esters. yakhak.org |

Furthermore, derivatization is a powerful technique for chiral separation via the "indirect method". youtube.com If a molecule is chiral but exists as a mixture of enantiomers (a racemate), it can be reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Enantiomers (R, S) + Chiral Derivatizing Agent (R') → Diastereomers (R-R', S-R')